molecular formula C16H19N B1311310 Bis(3-methylbenzyl)amine CAS No. 116530-03-1

Bis(3-methylbenzyl)amine

Cat. No. B1311310
M. Wt: 225.33 g/mol
InChI Key: XMBOJPWGJXIBMM-UHFFFAOYSA-N
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Description

“Bis(3-methylbenzyl)amine” is a chemical compound with the formula C16H19N . It has diverse applications in scientific research.


Synthesis Analysis

The synthesis of “Bis(3-methylbenzyl)amine” involves several steps. One method involves the reaction of the appropriate nitrile with nanosized La0.5Ca0.5CoO3 perovskite in methanol at 40°C . Another method involves the reaction of ethanolamine with borane in tetrahydrofuran complex, followed by the addition of 3-methylbenzonitrile, water, potassium tert-butoxide, and copper sulfate pentahydrate .


Molecular Structure Analysis

“Bis(3-methylbenzyl)amine” has a molecular weight of 225.33 . The molecular structure consists of two 3-methylbenzyl groups attached to a central nitrogen atom .


Chemical Reactions Analysis

“Bis(3-methylbenzyl)amine” can participate in various chemical reactions. For instance, it can undergo reductive amination, a process that involves the formation of an imine from an amine and a carbonyl compound, followed by reduction to give a new amine .


Physical And Chemical Properties Analysis

Amines, including “Bis(3-methylbenzyl)amine”, are known to act as weak organic bases . The physical properties of amines depend significantly on the extent of substitution at the nitrogen atom .

Scientific Research Applications

  • Asymmetric Synthesis and Catalysis

    • Bis(3-methylbenzyl)amine derivatives have been used in highly regioselective hydrogenolysis, influencing asymmetric synthesis of trifluoromethyl-substituted alpha-phenylethylamines. This process is governed more by steric effects rather than electronic effects of the trifluoromethyl substituent on the aromatic ring (Kanai et al., 2003).
  • Polymerization Catalysts

    • Novel amine bis(phenolate) zirconium dibenzyl complexes, synthesized from chelating amine−bis((2-hydroxyaryl)methyl) ligand precursors, have shown significant impact in the polymerization of 1-hexene. Minor peripheral structural modifications to these complexes can greatly affect catalyst performance, demonstrating a unique structure−reactivity relationship (Tshuva et al., 2001).
  • Ligand Synthesis and Structure

    • New bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine based on 2-tert-butyl-4-methylphenol has been synthesized. This compound, interestingly, forms dimers in crystals stabilized by bifurcated hydrogen bonds, demonstrating unique intermolecular and intramolecular interactions (Lazareva & Zelbst, 2021).
  • Vibrational Circular Dichroism Studies

    • Bis[alpha-methylbenzyl]amine and its derivatives have been analyzed using vibrational circular dichroism (VCD) spectroscopy. These studies have provided insights into the absolute configurations and conformational preferences of these chiral molecules, crucial for understanding their chemical behavior (Merten, Amkreutz & Hartwig, 2010).
  • Nano-Structured Material Synthesis

    • Benzoxazine dimer complexes, including N,N-bis(5-methyl-2-hydroxybenzyl)methylamine, have been used to synthesize single-phase ceria (CeO2) via thermal decomposition. This method demonstrates the potential of these complexes in producing nano-structured materials (Veranitisagul et al., 2011).

Safety And Hazards

“Bis(3-methylbenzyl)amine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBOJPWGJXIBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-methylbenzyl)amine

Synthesis routes and methods

Procedure details

3-Methylbenzylamine (0.5 mmol) was heated with catalyst Pd@ba-GO (10 mg) and solvent CH3CN (0.2 mL) at 90° C. in a flask open to air for 6 hours, and then stirred also at 90° C. under H2 gas (1 atm) for 8 hours to obtain di-(3-methylbenzyl)amine. An unexpectedly high yield of 90% was observed.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Liu, Y Liu, Y Ai, J Li, J Zhou, Z Fan, H Bao, R Jiang… - Iscience, 2018 - cell.com
A multicomponent nanocatalyst system was fabricated for the transfer hydrogenation of nitrile compounds. This catalyst system contains palladium, copper, and iron, which are …
Number of citations: 44 www.cell.com
H Song, Y Xiao, Z Zhang, W Xiong… - The Journal of …, 2021 - ACS Publications
A simple and efficient copper-catalyzed selective transfer hydrogenation of nitriles to primary amine-boranes and secondary amines with an oxazaborolidine–BH 3 complex is reported. …
Number of citations: 4 pubs.acs.org
B Miriyala, S Bhattacharyya, JS Williamson - Tetrahedron, 2004 - Elsevier
An efficient, general procedure for highly chemoselective reductive mono-alkylation of ammonia with ketones is reported. Treatment of ketones with ammonia in ethanol and titanium(IV) …
Number of citations: 252 www.sciencedirect.com

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